

(R)-Benzyl (2-oxopyrrolidin-3-yl)carbamate chemical properties

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Compound of Interest

Compound Name: (R)-Benzyl (2-oxopyrrolidin-3-yl)carbamate

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Technical Guide: (R)-Benzyl (2-oxopyrrolidin-3-yl)carbamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological relevance of **(R)-Benzyl (2-oxopyrrolidin-3-yl)carbamate**. This chiral molecule, belonging to the pyrrolidinone class of compounds, is of significant interest in medicinal chemistry and drug discovery due to the prevalence of the pyrrolidinone scaffold in a wide range of biologically active molecules.

Core Chemical Properties

A summary of the known and predicted chemical properties of **(R)-Benzyl (2-oxopyrrolidin-3-yl)carbamate** is presented below. It is important to note that while data for the racemic mixture and the (S)-enantiomer are available, specific experimental data for the (R)-enantiomer is limited.

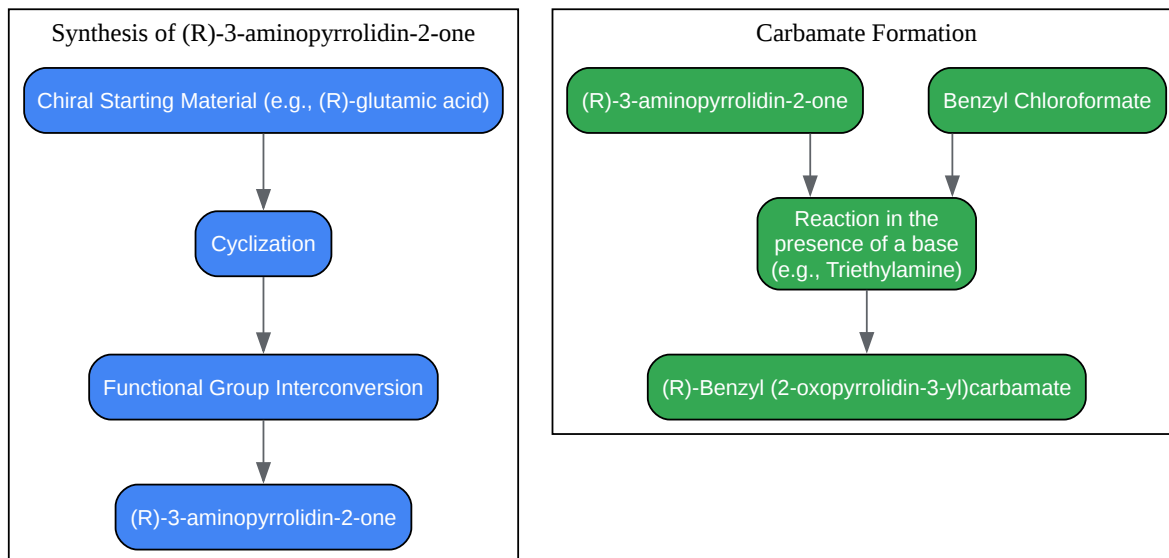
Property	Value	Source
Molecular Formula	C ₁₂ H ₁₄ N ₂ O ₃	Calculated
Molecular Weight	234.25 g/mol	[1]
CAS Number	Not explicitly found for (R)-enantiomer. Racemate: 42259-95-0. (S)-enantiomer: 118507-50-9.	[1][2]
Appearance	White to off-white solid (predicted)	General observation for similar compounds
Melting Point	Not explicitly found.	General observation for benzyl carbamates
Boiling Point	Not explicitly found.	
Solubility	Moderately soluble in water; soluble in organic solvents (predicted).[3]	
IUPAC Name	Benzyl ((3R)-2-oxopyrrolidin-3-yl)carbamate	IUPAC Nomenclature

Synthesis and Experimental Protocols

The synthesis of **(R)-Benzyl (2-oxopyrrolidin-3-yl)carbamate** typically involves the reaction of (R)-3-aminopyrrolidin-2-one with a benzyl chloroformate or a similar benzylating agent under basic conditions. The key challenge lies in the stereoselective synthesis of the (R)-3-aminopyrrolidin-2-one precursor.

General Synthetic Workflow

A plausible synthetic route is outlined below. This workflow is based on established chemical principles for the synthesis of similar compounds.



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Caption: General synthetic workflow for **(R)-Benzyl (2-oxopyrrolidin-3-yl)carbamate**.

Detailed Experimental Protocol (Hypothetical)

The following is a hypothetical, yet plausible, experimental protocol for the synthesis of **(R)-Benzyl (2-oxopyrrolidin-3-yl)carbamate**.

Materials:

- (R)-3-aminopyrrolidin-2-one hydrochloride
- Benzyl chloroformate
- Triethylamine (TEA)
- Dichloromethane (DCM), anhydrous

- Saturated aqueous sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate
- Silica gel for column chromatography
- Ethyl acetate and hexanes for elution

Procedure:

- To a solution of (R)-3-aminopyrrolidin-2-one hydrochloride (1 equivalent) in anhydrous DCM, add triethylamine (2.2 equivalents) at 0 °C under an inert atmosphere.
- Stir the mixture for 15 minutes.
- Slowly add a solution of benzyl chloroformate (1.1 equivalents) in anhydrous DCM to the reaction mixture at 0 °C.
- Allow the reaction to warm to room temperature and stir for 12-16 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction with water and separate the organic layer.
- Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired product.

Spectroscopic Data (Predicted)

While specific experimental spectra for **(R)-Benzyl (2-oxopyrrolidin-3-yl)carbamate** are not readily available in the public domain, the following are predicted key spectroscopic features based on the analysis of its structural components and data from similar compounds.

Spectroscopy	Predicted Peaks/Shifts
¹ H NMR	δ ~7.3-7.4 (m, 5H, Ar-H), ~5.1 (s, 2H, -CH ₂ -Ph), ~4.3 (m, 1H, CH-NH), ~3.3-3.5 (m, 2H, -CH ₂ -NH), ~2.0-2.5 (m, 2H, -CH ₂ -C=O)
¹³ C NMR	δ ~175 (C=O, lactam), ~156 (C=O, carbamate), ~136 (Ar-C), ~128 (Ar-CH), ~67 (-CH ₂ -O), ~50 (CH-NH), ~45 (-CH ₂ -NH), ~30 (-CH ₂ -C=O)
IR (cm ⁻¹)	~3300 (N-H stretch), ~1700 (C=O stretch, lactam), ~1680 (C=O stretch, carbamate), ~1530 (N-H bend), ~1250 (C-O stretch)
Mass Spec (m/z)	234.10 (M ⁺), fragments corresponding to the loss of the benzyl group (m/z 91) and other characteristic fragments.

Biological Significance and Signaling Pathways

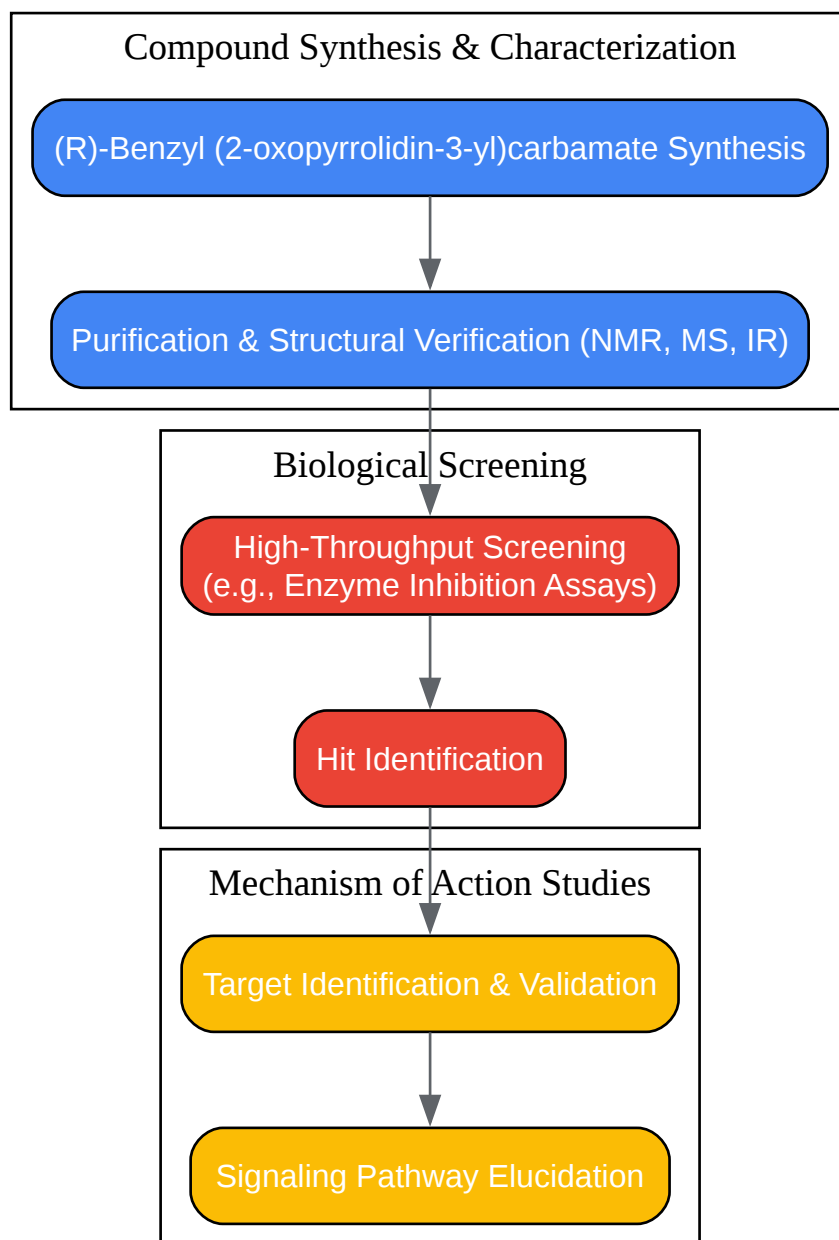
The pyrrolidinone ring is a privileged scaffold in medicinal chemistry, found in a variety of pharmacologically active compounds.^[4] These derivatives have shown a broad range of biological activities, including antibacterial, antifungal, anticancer, and anticonvulsant properties.

The incorporation of a carbamate group can also significantly influence a drug's efficacy by affecting its binding affinity to target proteins, metabolic stability, and overall bioavailability.

While specific signaling pathways involving **(R)-Benzyl (2-oxopyrrolidin-3-yl)carbamate** have not been elucidated, its structural similarity to other biologically active pyrrolidinones suggests potential interactions with various biological targets. For instance, some pyrrolidinone derivatives have been investigated as inhibitors of enzymes such as autotaxin, which is involved in inflammatory conditions and cancer.

Potential Research Applications

The logical relationship for investigating the biological activity of this compound is outlined below.



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Caption: A logical workflow for the investigation of biological activity.

Given the diverse activities of pyrrolidinone derivatives, **(R)-Benzyl (2-oxopyrrolidin-3-yl)carbamate** represents a valuable scaffold for the development of novel therapeutic agents. Further research is warranted to fully characterize its chemical and biological properties and to explore its potential in various disease areas.

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